N-((2-(dimethylamino)pyrimidin-4-yl)methyl)butyramide
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Overview
Description
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)butyramide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)butyramide typically involves the reaction of 2-(dimethylamino)pyrimidine-4-carbaldehyde with butyramide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)butyramide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or other proteins involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acetamide
- N-((2-(dimethylamino)pyrimidin-4-yl)methyl)propionamide
- N-((2-(dimethylamino)pyrimidin-4-yl)methyl)isobutyramide
Uniqueness
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)butyramide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Biological Activity
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)butyramide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound this compound features a pyrimidine ring substituted with a dimethylamino group, linked to a butyramide moiety. The synthesis typically involves the reaction of 2-(dimethylamino)pyrimidine-4-carbaldehyde with butyramide under controlled conditions, utilizing catalysts and solvents to optimize yield and purity.
Enzyme Inhibition and Receptor Binding
Research indicates that this compound exhibits potential as an enzyme inhibitor and receptor binder , affecting various biological pathways. Preliminary studies suggest its involvement in inhibiting certain kinases, which are crucial in cancer progression and inflammatory responses.
Anticancer Properties
The compound has been explored for its anticancer properties , particularly against mutated forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers. Its mechanism likely involves modulation of signaling pathways that lead to reduced cell proliferation and enhanced apoptosis in cancer cells.
The biological effects of this compound are attributed to its ability to bind selectively to specific enzymes or receptors. This interaction modulates their activity, influencing cellular signaling pathways involved in disease mechanisms. For instance, it may inhibit protein kinases that play a role in tumor growth and survival.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acetamide | Acetamide Structure | Different acyl group affecting reactivity |
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)propionamide | Propionamide Structure | Variability in side chain length |
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)isobutyramide | Isobutyramide Structure | Branching in side chain impacting biological activity |
This compound stands out due to its specific structural arrangement that imparts distinct chemical properties, potentially leading to unique biological activities compared to its analogs.
Case Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Activity : A study evaluated the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxic effects attributed to its kinase inhibition properties.
- Enzyme Interaction : Another research focused on its interaction with specific enzymes involved in metabolic pathways, revealing insights into its potential as a biochemical probe for studying cellular mechanisms.
- Therapeutic Applications : Ongoing investigations are assessing the compound's utility in treating inflammatory diseases due to its receptor modulation capabilities.
Properties
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-4-5-10(16)13-8-9-6-7-12-11(14-9)15(2)3/h6-7H,4-5,8H2,1-3H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLGFZHPVDPRJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=NC(=NC=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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